(S)-2-Hydroxy-N-methyl-2-phenylacetamide

Beschreibung

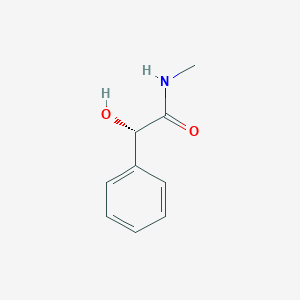

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAUJGXTIIVWRS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of S 2 Hydroxy N Methyl 2 Phenylacetamide

High-Resolution Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods are fundamental in confirming the identity and stereochemistry of chiral molecules. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its structure and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. High-resolution ¹H and ¹³C NMR spectroscopy confirms the atomic connectivity of (S)-2-Hydroxy-N-methyl-2-phenylacetamide. Furthermore, for chiral molecules, NMR can be used to elucidate stereochemistry, particularly through the analysis of diastereotopic protons. The chemical environment, and thus the resonance frequency (chemical shift), of nuclei is highly sensitive to their spatial arrangement. In the case of this compound, the methine proton (H-Cα) adjacent to the stereocenter is a key diagnostic signal. Its coupling pattern and chemical shift provide insights into the local conformation.

Detailed ¹H NMR analysis in a suitable deuterated solvent reveals characteristic signals for the aromatic protons of the phenyl group, the methine proton, the N-methyl protons, and the exchangeable hydroxyl and amide protons. The coupling constant (J-value) between the methine proton and the hydroxyl proton can sometimes provide information about the preferred conformation and intramolecular hydrogen bonding.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.45 (m, 5H) | 126.0 - 129.0, 140.0 (Ar-C) |

| CH(OH) (α-proton) | ~5.1 (s, 1H) | ~75.0 (C-OH) |

| OH | Variable, broad | - |

| NH | Variable, broad | - |

| N-CH₃ | ~2.8 (d, 3H) | ~26.5 (N-CH₃) |

| C=O | - | ~172.0 (Amide C=O) |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is synthesized based on typical values for similar structural motifs. chemicalbook.comrsc.org |

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and are sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netbiorxiv.org

For this compound, the IR spectrum is dominated by characteristic absorption bands. The O-H stretching vibration of the hydroxyl group and the N-H stretching vibration of the secondary amide typically appear as broad bands in the region of 3200-3500 cm⁻¹, with their exact position and shape being indicative of the extent of hydrogen bonding. The strong absorption band around 1640-1680 cm⁻¹ is characteristic of the amide I band (primarily C=O stretching). researchgate.net Analysis of these key bands, often aided by computational modeling, can provide valuable information about the predominant conformation of the molecule in the solid state or in solution. researchgate.netresearchgate.net

Table 2: Characteristic Infrared (IR) Absorption Frequencies

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3500 (broad) | Hydroxyl group, involved in H-bonding |

| N-H Stretch | 3200 - 3400 (medium) | Amide N-H group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl ring C-H bonds |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl and methine C-H bonds |

| C=O Stretch (Amide I) | 1640 - 1680 (strong) | Carbonyl of the secondary amide |

| N-H Bend (Amide II) | 1510 - 1570 | Coupled N-H bending and C-N stretching |

| C-O Stretch | 1050 - 1150 | Alcohol C-O bond |

| Note: Data is based on established correlations for the respective functional groups. researchgate.netnist.gov |

Chiroptical techniques are essential for characterizing chiral molecules as they respond differently to left- and right-circularly polarized light.

Optical Rotation is the measurement of the rotation of plane-polarized light by a chiral compound. It is a fundamental property of an enantiomer. The specific rotation, [α], is a standardized measure, and its sign (+ or -) and magnitude are characteristic of a specific enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For this compound, a non-zero specific rotation value confirms its chiral nature and enantiomeric enrichment. The (S)-enantiomer is expected to be levorotatory (a negative sign), though this must be confirmed experimentally. nih.gov For instance, in a study of a different chiral compound, the S-enantiomer was found to be levorotary with a specific rotation of [α] = -18.2 (deg·mL)/(g·dm). nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores (light-absorbing groups). researchgate.netnih.gov For this compound, the phenyl ring and the amide carbonyl group are the primary chromophores. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for the (S)-enantiomer, allowing for its unambiguous identification when compared to its mirror image. researchgate.net

Table 3: Illustrative Chiroptical Data

| Technique | Parameter | Expected Value for (S)-enantiomer |

| Optical Rotation | Specific Rotation [α]D | Negative value |

| Circular Dichroism | Cotton Effect (near phenyl/amide absorption) | Characteristic positive/negative bands |

| Note: The specific values must be determined experimentally. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most powerful method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.net This technique requires a high-quality single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the electron density of the molecule can be constructed. ed.ac.uk

This model reveals the precise spatial arrangement of every atom, bond lengths, bond angles, and torsional angles. Crucially, for a non-centrosymmetric crystal structure formed by an enantiopure compound, the analysis of anomalous dispersion effects allows for the assignment of the absolute stereochemistry (R or S) without reference to any other chiral substance. nih.goved.ac.uk The refinement of the Flack parameter, which should be close to zero for the correct enantiomer, confirms the assignment. researchgate.netcaltech.edu The resulting crystallographic data also provides invaluable information on the solid-state conformation and intermolecular interactions, such as hydrogen bonding networks, that dictate the crystal packing. researchgate.net

Table 4: Typical Crystallographic Data Parameters

| Parameter | Description | Example Data |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations of the crystal. | P2₁ (a common chiral space group) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 7.4 Å, b = 10.6 Å, c = 11.2 Å; β = 98.7° |

| Z | Number of molecules per unit cell. | 2 |

| Flack Parameter | A value used to confirm the absolute structure. | ~0.0 (for correct assignment) |

| Note: Data is illustrative, based on a related chiral molecule. researchgate.net |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and formula of a compound, as well as assessing its purity. nist.gov High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), can determine the mass of the molecule with very high precision (typically to within a few parts per million). massbank.eu This allows for the unambiguous determination of the elemental composition. For this compound (C₉H₁₁NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be precisely measured and compared to the theoretical value. chemscene.comnih.gov

Electron ionization (EI) mass spectrometry can provide structural information through analysis of the fragmentation pattern. Characteristic fragment ions resulting from the cleavage of the parent molecule can help confirm the presence of specific structural motifs, such as the phenyl group or the acetamide (B32628) side chain. semanticscholar.org

Table 5: Mass Spectrometry Data for C₉H₁₁NO₂

| Technique | Parameter | Expected m/z Value |

| HRMS (ESI+) | [M+H]⁺ (Protonated Molecule) | 166.0863 (Calculated) |

| HRMS (ESI+) | [M+Na]⁺ (Sodium Adduct) | 188.0682 (Calculated) |

| MS (EI) | M⁺˙ (Molecular Ion) | 165 |

| MS (EI) | Key Fragment | e.g., m/z 91 (tropylium ion), m/z 74 (C₃H₈NO⁺) |

| Note: Fragmentation patterns depend on ionization energy and instrumentation. nist.govsemanticscholar.org |

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are essential for the separation of enantiomers and the determination of enantiomeric purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. mdpi.com

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. This results in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including pharmaceuticals. mdpi.comunife.it

By analyzing a sample of this compound on a suitable chiral HPLC system, a chromatogram with two resolved peaks (one for each enantiomer) would be obtained if the racemate were injected. For an enantiopure sample, only a single peak corresponding to the (S)-enantiomer should be observed. The enantiomeric excess (ee), a measure of purity, is calculated from the integrated areas of the two peaks. mdpi.com

Table 6: Typical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Lux Amylose-2, Chiralcel OD-H) |

| Mobile Phase | Mixture of solvents (e.g., n-Hexane/Isopropanol (B130326) or Acetonitrile/Water) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 220 nm) |

| Result | Baseline separation of (S) and (R) enantiomers |

| Note: Conditions are illustrative and require optimization for the specific compound. semanticscholar.orgmdpi.com |

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical analysis, and High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for this purpose. ijrpr.com The development of a robust chiral HPLC method for this compound, an amide derivative of mandelic acid, involves a systematic screening of columns and mobile phases to achieve optimal separation from its (R)-enantiomer. nih.gov

The mechanism of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. phenomenex.com For compounds like 2-Hydroxy-N-methyl-2-phenylacetamide, which possess a hydroxyl group and an amide linkage, interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking with the phenyl group are crucial for chiral recognition. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for a broad range of chiral compounds and are a logical starting point for method development. ijrpr.com Columns like Chiralcel® and Chiralpak® are frequently used. The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is critical. The type and concentration of the alcohol modifier can significantly influence retention times and enantioselectivity.

A typical method development strategy involves screening several polysaccharide-based CSPs with a standard mobile phase, such as n-hexane/isopropanol. chromatographyonline.com Fine-tuning the separation is then achieved by systematically altering the ratio of the mobile phase components and the flow rate to optimize the resolution (Rs) and separation factor (α). For acidic or basic compounds, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be added to the mobile phase to improve peak shape and resolution. chromatographyonline.com

Below is a representative data table illustrating the results of a chiral HPLC method development screen for the separation of (R)- and this compound.

Table 1: Chiral HPLC Method Development Screening Results

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25°C | 25°C | 30°C |

| Retention Time (S)-enantiomer (t₁) | 10.2 min | 12.5 min | 9.8 min |

| Retention Time (R)-enantiomer (t₂) | 11.5 min | 13.8 min | 11.2 min |

| Separation Factor (α) | 1.13 | 1.10 | 1.14 |

| Resolution (Rs) | 1.85 | 1.60 | 2.10 |

Gas Chromatography with Chiral Stationary Phases (Implicit)

Gas chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. chromatographyonline.com For non-volatile compounds like 2-Hydroxy-N-methyl-2-phenylacetamide, derivatization is often a necessary prerequisite to increase volatility and prevent thermal degradation during analysis. mdpi.com Common derivatization strategies for molecules with hydroxyl and amide groups include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to convert the -OH group to a less polar and more volatile -O-Si(CH₃)₃ group.

The core of chiral GC is the use of a capillary column coated with a chiral stationary phase. gcms.cz Cyclodextrin (B1172386) derivatives are the most widely used and versatile CSPs for GC. chromatographyonline.com These cyclic oligosaccharides form inclusion complexes with the analyte enantiomers, and differences in the stability of these diastereomeric complexes lead to their separation. nih.gov The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated, or with other functional groups) and the size of the cyclodextrin ring (α, β, or γ) are critical for achieving enantioselectivity for a given analyte. mdpi.com

For mandelic acid derivatives, permethylated β-cyclodextrin has demonstrated broad and effective enantioselectivity. nih.govresearchgate.net The chiral recognition mechanism involves the inclusion of the phenyl group into the hydrophobic cyclodextrin cavity, while interactions, such as hydrogen bonding with the derivatized hydroxyl group, occur at the mouth of the cavity. mdpi.com

An implicit method for the analysis of this compound would involve an initial derivatization step followed by injection onto a GC system equipped with a chiral capillary column. Method parameters such as the oven temperature program, carrier gas flow rate, and injector/detector temperatures must be carefully optimized to achieve baseline separation of the enantiomeric peaks.

The following table outlines a plausible set of conditions for the chiral GC analysis of the derivatized compound.

Table 2: Implicit Chiral Gas Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Chiral Stationary Phase | Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | 120°C (hold 1 min), ramp to 220°C at 5°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C |

| Expected Elution Order | Dependent on specific CSP-analyte interactions |

Computational and Theoretical Studies of S 2 Hydroxy N Methyl 2 Phenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A key aspect of this analysis involves the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and has higher chemical reactivity and biological activity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). For instance, a hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a small one. nih.gov This analysis helps predict how the molecule will interact with other species.

While specific DFT studies on (S)-2-Hydroxy-N-methyl-2-phenylacetamide are not extensively published, analysis of related acetamide (B32628) derivatives provides insight into the typical results obtained from such calculations.

Table 1: Example of Global Reactivity Descriptors Calculated via DFT for a Related Schiff Base Data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate

| Parameter | Value (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Source: researchgate.net

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio and DFT methods are also employed to predict various spectroscopic parameters, providing a powerful complement to experimental techniques like infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies of a molecule's optimized geometric structure, a theoretical spectrum can be generated. researchgate.net

This theoretical spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net The correlation between calculated and experimental bond lengths and angles can further validate the computed molecular geometry. researchgate.net Such studies on molecules with acetamide functionalities demonstrate the accuracy of these predictive methods in characterizing the compound's structural and vibrational properties.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt numerous conformations in space. Conformational analysis aims to identify the stable (low-energy) conformers and map the energy landscape that governs the transitions between them.

The potential energy surface of a molecule can be complex, featuring multiple energy minima (stable conformers) separated by energy barriers. Computational methods can systematically rotate the flexible bonds and calculate the corresponding energy, allowing for the construction of a potential energy landscape. This map reveals the relative stability of different conformers and the feasibility of conformational changes, which is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a classical force field, offering a view of the molecule's motions, conformational changes, and interactions with its environment, such as a solvent.

In a typical MD simulation setup, the molecule of interest is placed in a simulation box filled with solvent molecules (e.g., water), and ions may be added to neutralize the system. The system is then subjected to energy minimization to remove any unfavorable contacts, followed by equilibration at a specific temperature and pressure. Finally, a production simulation is run for a set duration (e.g., nanoseconds), during which the trajectory of all atoms is recorded.

Analysis of the MD trajectory can reveal important information about the stability of the molecule's conformation, its flexibility, and the dynamics of its hydrogen bonds with the surrounding solvent.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

In the solid state, the packing of molecules within a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts. Strong interactions, such as hydrogen bonds, typically appear as distinct red spots on the dnorm map.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis Data for 2-hydroxy-N′-methylacetohydrazide

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 55.3 |

| H···O/O···H | 30.8 |

| N···H/H···N | 9.2 |

| O···C/C···O | 2.5 |

Source:

Molecular Docking Studies with Potential Biological Targets (in silico)

Molecular docking is an in silico technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or enzyme. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves preparing 3D structures of both the ligand—in this case, this compound—and the biological target. A docking algorithm then samples a large number of possible binding poses of the ligand within the active site of the receptor. These poses are scored based on a function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode.

Analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. N-methyl mandelamide has been identified in plant extracts and, along with other compounds, has been investigated for potential biological activities against targets like those from SARS-CoV-2. Such in silico studies are the first step in evaluating the therapeutic potential of a compound.

Investigation of Biological Activity and Mechanistic Insights in Vitro and Non Clinical

Enzyme Interaction and Inhibition Studies (in vitro)

The interaction of (S)-2-Hydroxy-N-methyl-2-phenylacetamide and related compounds with various enzymes is a subject of scientific inquiry to understand their therapeutic potential. These studies are foundational in elucidating mechanisms of action and identifying potential targets for drug development.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govunifi.itnih.govmdpi.com Dysregulation of CA activity is associated with several diseases, making CA isoforms significant targets for therapeutic inhibitors. unifi.itmdpi.com

The inhibition of CAs is typically evaluated using assays that measure the enzyme's catalytic activity, such as the stopped-flow CO₂ hydration assay. nih.gov While extensive research has been conducted on various classes of CA inhibitors, including sulfonamides and their bioisosteres which bind to the catalytic zinc ion, specific inhibitory data for this compound is not prominently featured in available literature. nih.govmdpi.com However, studies on structurally related N-phenylacetamide conjugates have demonstrated potent inhibitory activity against several human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.gov For instance, certain indole-2,3-dione derivatives bearing an N-phenylacetamide structure have shown inhibition constants (Kᵢ) in the nanomolar range, comparable to the standard inhibitor Acetazolamide (AAZ). nih.gov

Table 1: Example of Carbonic Anhydrase Inhibition Data for N-phenylacetamide Conjugates Note: This data is for structurally related compounds, not this compound itself, and is presented for illustrative purposes.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| Derivative 2h | hCA I | 45.10 |

| hCA II | 5.87 | |

| hCA XII | 7.91 | |

| Acetazolamide (AAZ) | hCA II | - |

| hCA XII | 5.70 |

Data sourced from a study on isatin (B1672199) N-phenylacetamide based sulfonamides. nih.gov

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases. nih.gov

The inhibitory potential of a compound against AChE and BChE is typically assessed via spectrophotometric methods, and the results are often expressed as the half-maximal inhibitory concentration (IC₅₀). nih.gov While plants from the Apocynaceae family have yielded compounds with significant cholinesterase inhibitory activity, research specifically detailing the effects of this compound on these enzymes is limited. nih.gov Studies on other novel compounds have identified selective inhibitors for either AChE or BChE, highlighting the potential for developing targeted therapies. nih.gov For comparison, the reference standard physostigmine (B191203) is a potent inhibitor of these enzymes. nih.gov

Proteases are enzymes that catalyze the breakdown of proteins and are essential for countless physiological processes. nih.gov Their dysregulation is implicated in numerous diseases, making protease inhibitors a significant class of therapeutic agents. nih.gov The mechanisms of protease inhibition are diverse and can be broadly categorized into irreversible and reversible reactions. nih.gov

Irreversible inhibitors often form a covalent bond with the enzyme, permanently inactivating it. nih.gov In contrast, reversible inhibitors bind tightly to the enzyme's active site, but can dissociate. nih.gov A well-studied "standard mechanism" involves the inhibitor inserting a reactive loop into the protease's active site in a substrate-like manner, leading to a stable, non-productive complex. nih.gov Other mechanisms involve binding to secondary sites (exosites) or inducing large conformational changes that distort the active site, as seen with serpins. nih.gov While these mechanisms are well-documented for various classes of inhibitors, specific mechanistic studies detailing how this compound might function as a protease inhibitor are not extensively covered in the scientific literature.

Tyrosinase is a key, rate-limiting enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin, hair, and eyes. mdpi.comresearchgate.net As such, inhibitors of tyrosinase are of great interest for the treatment of hyperpigmentation disorders and are widely used in cosmetic applications for skin whitening. mdpi.comresearchgate.net

The inhibitory activity against tyrosinase is commonly evaluated using its monophenolase or diphenolase functions, with L-tyrosine or L-DOPA as substrates, respectively. nih.gov The formation of dopachrome (B613829) is monitored spectrophotometrically to quantify enzyme activity. nih.gov Numerous natural and synthetic compounds, including kojic acid, hydroquinone, and oxyresveratrol, have been identified as tyrosinase inhibitors with varying potencies, often reported as IC₅₀ values. nih.govmdpi.com For example, 2-Hydroxytyrosol, a related phenolic compound, was found to inhibit mushroom tyrosinase with an IC₅₀ value of 13.0 µmol/L and also suppressed melanin formation in B16 melanoma cells. nih.gov Despite the extensive research into this class of enzymes, specific studies quantifying the tyrosinase inhibitory activity of this compound are not readily found.

Antimicrobial Activity Studies (In Vitro)

The search for novel antimicrobial agents is critical in combating infectious diseases, particularly those caused by drug-resistant pathogens. Phenylacetamide derivatives have been explored for their potential antibacterial properties.

Tuberculosis (TB), caused primarily by Mycobacterium tuberculosis, remains a major global health threat, responsible for millions of deaths annually. nih.govresearchgate.net The emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.gov

Compounds with an acetamide (B32628) linkage have garnered interest for their potential therapeutic applications, including antitubercular activity. researchgate.net While direct studies on this compound are scarce, research on closely related 2-(phenoxy)-N-phenylacetamide derivatives has shown promising results. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. researchgate.net Several of these derivatives exhibited moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. researchgate.net Mechanistically, it has been suggested that this class of compounds may exert its antimicrobial effect by interacting with specific enzymes essential for the mycobacterial cell wall synthesis, such as MtInhA.

Table 2: In Vitro Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives against M. tuberculosis H37Rv Note: This data is for structurally related compounds, not this compound, and is presented to illustrate the potential of the N-phenylacetamide scaffold.

| Compound Derivative | Substitution on Phenyl Ring of Acetamide | MIC (μg/mL) |

|---|---|---|

| 3a | 2-F | >64 |

| 3d | 2-Cl | 16 |

| 3h | 3-NO₂ | 8 |

| 3m | 4-SMe | 4 |

| 3p | 3-Cl, 4-F | 8 |

Data adapted from Ang, et al., on novel potential antitubercular agents. researchgate.net

Evaluation Against Fungal Pathogens

The antifungal potential of phenylacetamide derivatives has been noted in scientific literature. For instance, the structurally related compound, N-(2-hydroxy-2-phenylethyl)acetamide, isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, has demonstrated antifungal activity against the plant pathogen Alternaria solani. medchemexpress.com

Further studies on other related acetamide compounds have shown a broader spectrum of antifungal action. For example, 2-chloro-N-phenylacetamide has been investigated for its activity against various fungal species, including Aspergillus flavus and clinical isolates of Candida tropicalis and Candida parapsilosis. scielo.brnih.govresearchgate.netnih.gov Against Aspergillus flavus, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 256 μg/mL. scielo.brresearchgate.net Similarly, against strains of C. tropicalis and C. parapsilosis, MIC values were observed between 16 and 256 μg/mL. nih.gov

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

| Aspergillus flavus strains | 16 - 256 µg/mL | 32 - 512 µg/mL |

| Candida tropicalis isolates | 16 - 256 µg/mL | Not specified |

| Candida parapsilosis isolates | 16 - 256 µg/mL | Not specified |

| Fluconazole-resistant C. albicans | 128 - 256 µg/mL | 512 - 1024 µg/mL |

| Fluconazole-resistant C. parapsilosis | 128 - 256 µg/mL | 512 - 1024 µg/mL |

Mechanistic Studies of Antimicrobial Action

Mechanistic studies on phenylacetamide derivatives suggest multiple modes of action against microbial pathogens. For 2-chloro-N-phenylacetamide, one proposed mechanism of its antifungal activity against Aspergillus flavus involves binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.brresearchgate.net Additionally, there is evidence to suggest it may inhibit DNA synthesis through the inhibition of thymidylate synthase. scielo.brresearchgate.net In silico studies targeting Candida species have pointed towards the inhibition of the enzyme dihydrofolate reductase (DHFR) as a likely mechanism of action. nih.gov

Receptor Binding and Antagonism Studies (In Vitro, e.g., Muscarinic Receptors)

Derivatives of 2-hydroxy-2-phenylacetamide (B186557) have been synthesized and evaluated for their affinity and selectivity for muscarinic acetylcholine receptors. A novel series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides were designed as potent and selective antagonists for the M3 muscarinic receptor. nih.gov One analogue from this series, the 1-(6-aminopyridin-2-ylmethyl)piperidine analogue (15y), demonstrated a high selectivity for the M3 receptor over the M2 receptor. nih.gov

Table 2: Muscarinic Receptor Binding Affinity of Analogue 15y nih.gov

| Receptor Subtype | Ki (nM) | Selectivity (M2/M3) |

| M3 | 2.8 | 190-fold |

| M2 | 530 |

This high selectivity for the M3 receptor suggests potential therapeutic applications where targeting this specific receptor subtype is desirable. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted this compound Analogues

Structure-activity relationship (SAR) studies on various phenylacetamide derivatives have provided valuable information for the design of new therapeutic agents. For a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, SAR analysis revealed that these compounds exhibit promising antibacterial activities against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo). nih.gov The introduction of the thiazole (B1198619) moiety into the amide scaffold was a key structural modification. nih.gov

In another study focusing on phenethylamine (B48288) and tryptamine (B22526) derivatives, SAR was used to determine the structural requirements for binding to the 5-hydroxytryptamine type 2A (5-HT2A) receptor. biomolther.org These studies help in understanding how different functional groups and their positions on the core structure influence biological activity.

Evaluation of Cellular Pathway Modulation (Non-Clinical Cell-Based Assays, e.g., Anti-inflammatory Activity)

The broader class of phenylacetamides has been investigated for their ability to modulate cellular pathways, including those involved in inflammation. For example, 2-phenylacetamide, a related compound, has been shown to inhibit the p38 MAPK signaling pathway. medchemexpress.com This pathway is known to be involved in inflammatory responses. The compound also exhibited anti-inflammatory effects in non-clinical models. medchemexpress.com While this provides a potential avenue for investigation, direct evidence for the anti-inflammatory activity of this compound is not currently available.

Applications of S 2 Hydroxy N Methyl 2 Phenylacetamide As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Natural Products and Pharmaceuticals

The phenylacetamide framework is a recurring motif in a variety of biologically active compounds. The specific structure of (S)-2-Hydroxy-N-methyl-2-phenylacetamide makes it a useful intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Its bifunctionality allows for a range of chemical transformations, such as alkylation and acylation, which are fundamental steps in building larger drug molecules. nbinno.com

While direct total syntheses of complex natural products using this specific building block are not extensively documented in readily available literature, the utility of the broader phenylacetamide and mandelic acid class of compounds is well-established. For instance, derivatives of phenylacetamide have been investigated for various therapeutic applications, including as κ opioid receptor agonists and metalloprotease inhibitors. biosynth.comgoogle.com The N-Hydroxy-2-phenyl-acetamide structure, a close relative, has been identified as a metalloprotease inhibitor that can prevent the enzyme from binding to its natural substrate. biosynth.com

The incorporation of this chiral amide can introduce specific stereochemistry into a target molecule, which is crucial for its pharmacological activity and selectivity. The general utility of related compounds in medicinal chemistry underscores the potential of this compound as a key starting material.

Table 1: Pharmaceutical Potential of Related Phenylacetamide Scaffolds

| Compound Class | Therapeutic Target/Application | Reference |

|---|---|---|

| Sulfonylamino Phenylacetamide Derivatives | κ Opioid Receptor Agonists (Pain, Pruritus) | google.com |

| N-Hydroxy-2-phenyl-acetamide | Metalloprotease Inhibitors | biosynth.com |

Development of Chiral Ligands and Catalysts Based on the Amide Scaffold

The chiral scaffold provided by this compound is highly valuable for the development of new chiral ligands and catalysts for asymmetric synthesis. The parent compound, (S)-mandelic acid, is a particularly attractive and readily available source of chirality for creating new enantiopure ligands. researchgate.net

Research has demonstrated the successful synthesis of a range of chiral ligands from (S)-mandelic acid. For example, α-hydroxy-2-oxazolines have been prepared through the condensation of the corresponding acid chloride with a vicinal amino alcohol. researchgate.net These ligands have been effectively applied in asymmetric phenyl transfer reactions, which are important carbon-carbon bond-forming reactions. researchgate.net In the presence of a phenyl source like triphenylborane (B1294497) and diethylzinc, these mandelic acid-derived ligands can catalyze the addition of a phenyl group to aldehydes with moderate enantioselectivity. researchgate.net

The success of these related structures highlights the potential of the this compound framework. The combination of the stereocenter, the hydroxyl group, and the amide nitrogen provides multiple coordination points for metal centers, making it an excellent candidate for the design of novel catalysts for a wide array of asymmetric transformations.

Table 2: Performance of (S)-Mandelic Acid-Derived Ligands in Asymmetric Phenyl Transfer to 4-Chlorobenzaldehyde

| Ligand Structure | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|

Precursor for the Synthesis of Novel Heterocyclic Systems with Defined Stereochemistry

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The synthesis of these rings with controlled stereochemistry is a significant challenge in organic chemistry. Chiral building blocks like this compound offer a strategic starting point for constructing enantiopure heterocyclic systems.

The molecule's inherent functionality—a hydroxyl group, an amide, and a phenyl ring on a chiral backbone—provides multiple reactive sites for cyclization reactions. researchgate.net For instance, the hydroxyl group can act as a nucleophile to form oxygen-containing heterocycles, while the amide nitrogen can be incorporated into nitrogen-containing rings. These intramolecular or intermolecular reactions can proceed with the transfer of the original stereochemistry from the building block to the final heterocyclic product.

While specific, named heterocyclic systems synthesized directly from this compound are not prominently featured in the surveyed literature, the principles of asymmetric synthesis strongly support its potential in this area. Its structure is well-suited for serving as a linchpin in synthetic sequences designed to forge complex, stereodefined ring systems, such as those found in N-heterocyclic carbene (NHC) precursors or other valuable scaffolds. researchgate.net

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards environmentally friendly processes, and the synthesis of chiral compounds like (S)-2-Hydroxy-N-methyl-2-phenylacetamide is no exception. chemistryjournals.net Future research is focused on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. chemistryjournals.netnih.gov

Key strategies in this area include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions. researchgate.net Research into nitrile hydratase and lipase (B570770) enzymes for the kinetic resolution of racemic mixtures or the direct asymmetric synthesis of mandelamide derivatives is a promising avenue. researchgate.net For instance, microorganisms can be employed to directly produce S-(+)-mandelamide from racemic cyanohydrin, offering a high-yield, stoichiometric conversion. google.com

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis. chemistryjournals.net

Catalytic Hydrogenation: The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry. chemistryjournals.net Enantioselective hydrogenation of α-keto amides using chiral catalysts, such as Ruthenium-based complexes, represents a direct and efficient route to obtaining the desired (S)-enantiomer with high enantiomeric excess.

Exploration of Novel Biological Targets and Mechanistic Pathways

While derivatives of this compound have been investigated, a significant area for future research lies in identifying novel biological targets and elucidating their mechanisms of action. Phenylacetamide and hydroxamic acid derivatives have shown a range of biological activities, including potential as metalloprotease inhibitors and antibacterial agents. biosynth.comnih.gov

Future exploration may focus on:

New Therapeutic Areas: Investigating the potential of this compound and its derivatives against a wider range of diseases. For example, some mandelic acid derivatives are used as precursors for non-steroidal anti-inflammatory drugs, anticancer agents, and anticoagulants. researchgate.netgoogle.com

Mechanism of Action Studies: Molecular docking studies have suggested that related compounds can bind to the active sites of enzymes crucial for bacterial cell wall synthesis, such as MtInhA in the context of tuberculosis. Further research is needed to validate these interactions and explore other potential pathways.

Multi-target Drug Design: Developing hybrid molecules that combine the pharmacophore of this compound with other active moieties could lead to drugs that act on multiple targets, a strategy particularly relevant for complex diseases. nih.gov

A deeper understanding of how these molecules interact with biological systems at a molecular level is crucial for developing new and more effective therapeutic agents.

Advanced Computational Modeling for Rational Design and Prediction

Rational drug design, aided by advanced computational tools, is revolutionizing the discovery and optimization of new drug candidates. nih.govnih.gov This approach allows for the systematic design of molecules with desired properties, reducing the time and cost associated with traditional trial-and-error methods. researchgate.netpatsnap.com

For this compound and its analogs, computational modeling can be applied to:

Structure-Based Drug Design (SBDD): Using the 3D structure of a biological target, SBDD can predict how different derivatives will bind, allowing for the design of more potent and selective inhibitors. nih.govresearchgate.net Techniques like docking simulations are central to this process. patsnap.com

Ligand-Based Drug Design (LBDD): When the target's 3D structure is unknown, models can be built based on the properties of known active molecules. nih.gov This includes developing pharmacophore models and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Predictive Modeling: Computational methods can predict various properties, including absorption, distribution, metabolism, and excretion (ADME), helping to identify promising candidates early in the drug discovery pipeline. nih.gov

The integration of these computational approaches can accelerate the design of novel phenylacetamide derivatives with enhanced biological activity. nih.govmdpi.com

| Technique | Description | Application for this compound Derivatives |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to estimate binding affinity. patsnap.com | Identifying potential biological targets and optimizing binding interactions. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules to understand the stability and behavior of the drug-target complex. patsnap.com | Assessing the stability of the ligand in the binding pocket over time. |

| QSAR Modeling | Relates the quantitative chemical structure of a compound to its biological activity. patsnap.com | Predicting the activity of new, unsynthesized derivatives based on their structural features. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a compound's biological activity. nih.gov | Designing new molecules that retain the key features for activity while improving other properties. |

Integration with High-Throughput Screening for New Applications

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify "hits" with a desired biological activity. nih.govsygnaturediscovery.com Integrating this compound and libraries of its derivatives into HTS campaigns is a key trend for discovering new applications.

Future directions include:

Diverse Library Screening: Screening existing and newly synthesized libraries of mandelamide and phenylacetamide derivatives against a wide array of biological targets to uncover unexpected activities. sygnaturediscovery.com

Cell-Based Assays: Utilizing more physiologically relevant cell-based assays in HTS to better predict a compound's effect in a biological system. nih.gov

Advanced Screening Platforms: Employing ultra-high-throughput screening technologies that can assess millions of compounds rapidly, increasing the chances of finding novel and potent molecules. chemrxiv.org

The combination of combinatorial chemistry to generate diverse libraries and HTS to screen them efficiently provides a powerful engine for discovering new therapeutic uses for this class of compounds. sygnaturediscovery.com

Investigation of Solid-State Forms and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism (the ability to exist in multiple crystal forms), are critical for its stability, solubility, and bioavailability. For chiral compounds, these properties are also highly relevant to their separation and purification.

Emerging research in this area for mandelamide derivatives includes:

Q & A

Q. What are the common synthetic routes for (S)-2-Hydroxy-N-methyl-2-phenylacetamide?

The synthesis typically starts with (S)-2-chloro-2-phenylacetic acid, which undergoes nucleophilic substitution with methylamine. Reaction conditions (e.g., pH 8–10, 40–60°C) and coupling agents like EDCI/HOBt are critical for amide bond formation . Solvents such as dichloromethane or THF are used, and purification involves column chromatography with ethyl acetate/hexane gradients.

Q. How is the molecular structure of this compound confirmed?

Structural confirmation employs:

- NMR spectroscopy : To verify stereochemistry and functional groups (e.g., hydroxyl and methylamide protons) .

- X-ray crystallography : SHELX software refines crystal structures, resolving chiral centers and hydrogen-bonding networks .

- IR spectroscopy : Identifies characteristic peaks for hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) groups .

Q. What methods are used to assess the purity of this compound?

- Thin-layer chromatography (TLC) : Monitors reaction progress using hexane:ethyl acetate (9:1) as the mobile phase .

- High-performance liquid chromatography (HPLC) : Quantifies purity with reverse-phase C18 columns and UV detection .

Q. What safety protocols are recommended for handling this compound?

Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid inhalation/ingestion; dispose of waste via approved hazardous channels. Safety data sheets (SDS) should be consulted for specific hazards (e.g., H315, H319) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral HPLC : Uses chiral stationary phases (e.g., cellulose-based columns) to resolve (S)- and (R)-enantiomers .

- Vibrational Circular Dichroism (VCD) : Provides stereochemical validation by comparing experimental and computational spectra .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylamine .

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions .

- Catalyst screening : Transition metals (e.g., Pd) may accelerate substitution kinetics .

Q. How should conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Impurity profiling : LC-MS identifies byproducts from incomplete substitution or oxidation .

- Dynamic NMR studies : Detect tautomerism or rotational barriers affecting peak splitting .

- Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts to match experimental data .

Q. What methodologies evaluate the compound’s biological activity?

- In vitro enzyme assays : Screen for inhibition of targets like kinases or proteases using fluorescence-based readouts .

- Molecular docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., binding affinity predictions) .

- ADMET studies : Assess pharmacokinetic properties (e.g., hepatic microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.